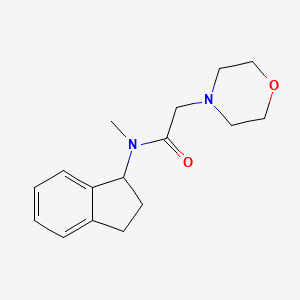![molecular formula C14H18N2O2S B14734655 N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide CAS No. 5425-47-8](/img/structure/B14734655.png)
N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring, a sulfanylidene group, and an acetamide moiety, which contribute to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of a suitable phenyl derivative with morpholine under controlled conditions to form the morpholine-substituted phenyl compound.
Introduction of the Sulfanylidene Group:
Acetylation: The final step involves the acetylation of the intermediate product to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the sulfanylidene group or other functional groups.
Substitution: The phenyl ring and morpholine moiety can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or morpholine moiety.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide involves its interaction with specific molecular targets. The morpholine ring and sulfanylidene group can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: A synthetic antibiotic with a similar morpholine-containing structure.
Morpholine Derivatives: Compounds containing the morpholine ring, which exhibit a range of biological activities.
Uniqueness
N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological properties compared to other morpholine derivatives. This uniqueness makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
5425-47-8 |
|---|---|
Formule moléculaire |
C14H18N2O2S |
Poids moléculaire |
278.37 g/mol |
Nom IUPAC |
N-[3-(2-morpholin-4-yl-2-sulfanylideneethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H18N2O2S/c1-11(17)15-13-4-2-3-12(9-13)10-14(19)16-5-7-18-8-6-16/h2-4,9H,5-8,10H2,1H3,(H,15,17) |
Clé InChI |
WKBBSXHKAGLIOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC(=C1)CC(=S)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



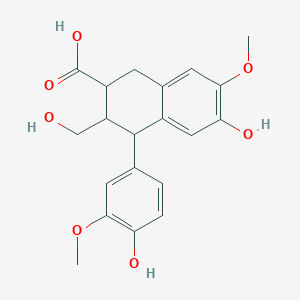
![n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide](/img/structure/B14734581.png)
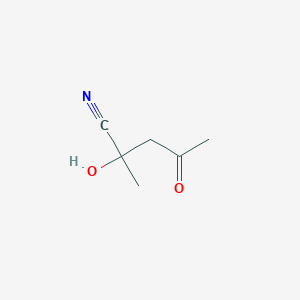

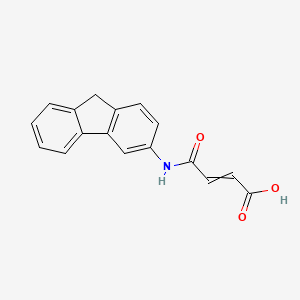
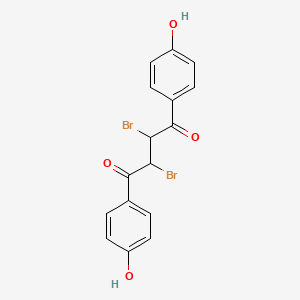
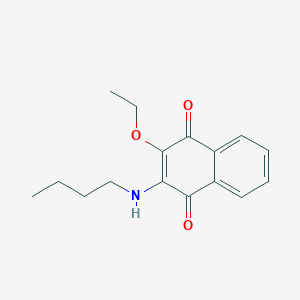
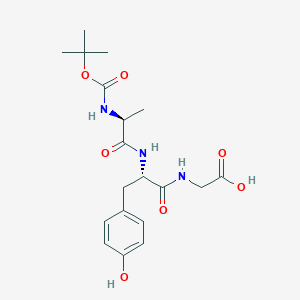
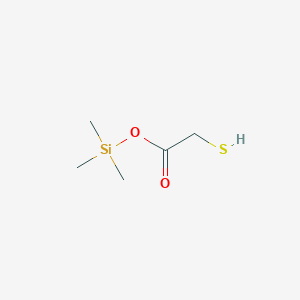
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B14734637.png)

![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14734641.png)
